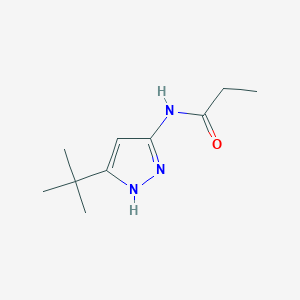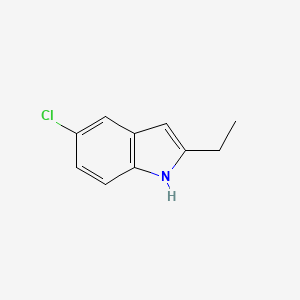
5-chloro-2-ethyl-1H-indole
Overview
Description
5-chloro-2-ethyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs Indoles are known for their diverse biological activities and are used in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-ethyl-1H-indole typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. For this compound, the starting materials would include 5-chloro-2-nitrobenzaldehyde and ethylamine. The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization to form the indole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-ethyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2-carboxylic acids.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and acids (sulfuric acid, hydrochloric acid).
Major Products Formed
Oxidation: Indole-2-carboxylic acids.
Reduction: Amino-indole derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
5-chloro-2-ethyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-2-ethyl-1H-indole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-1H-indole-2-carboxylic acid ethyl ester
- Ethyl 5-chloro-2-indolecarboxylate
- 5-fluoro-1H-indole-2-carboxylate
Uniqueness
5-chloro-2-ethyl-1H-indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other indole derivatives, it may exhibit distinct properties and applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H10ClN |
|---|---|
Molecular Weight |
179.64 g/mol |
IUPAC Name |
5-chloro-2-ethyl-1H-indole |
InChI |
InChI=1S/C10H10ClN/c1-2-9-6-7-5-8(11)3-4-10(7)12-9/h3-6,12H,2H2,1H3 |
InChI Key |
ZAZKZRJHPUYWFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(N1)C=CC(=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

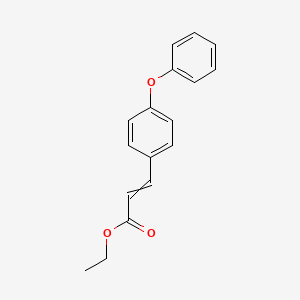
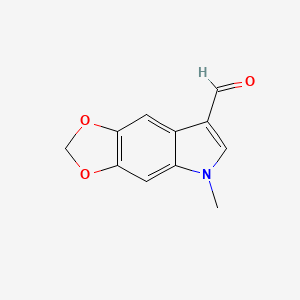
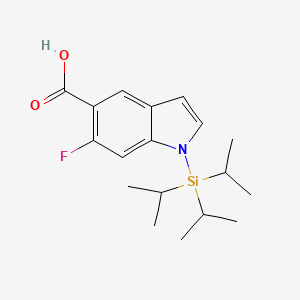
![2-(1-Benzothiophen-7-yl)-4-iodofuro[2,3-c]pyridin-7-amine](/img/structure/B8565899.png)


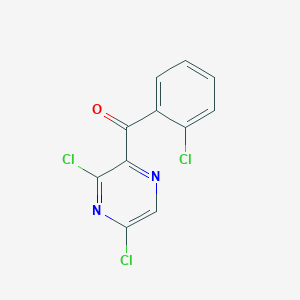
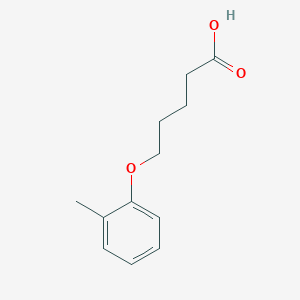
![1-[2-(3,4-Dichloro-phenyl)-ethyl]-3-isoquinolin-5-yl-urea](/img/structure/B8565934.png)
![4-[(3-Nitrophenyl)hydrazono]-4H-pyrazole-3,5-diamine](/img/structure/B8565936.png)

